Ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate
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Overview
Description
Ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This particular compound features a cyclohexyl ring with three methyl groups and an ethyl ester group, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction can be represented as follows:
R-COOH+C2H5OH→R-COOC2H5+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The α,β-unsaturated ester group can also act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon.
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: Similar in structure but lacks the cyclohexyl ring.
Methyl methacrylate: Contains a methyl group instead of an ethyl group.
Cyclohexyl acrylate: Similar cyclohexyl ring but different ester group.
Uniqueness
Ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate is unique due to its combination of a cyclohexyl ring with three methyl groups and an ethyl ester group. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
CAS No. |
139257-09-3 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
ethyl 3-(2,2,6-trimethylcyclohexyl)prop-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-5-16-13(15)9-8-12-11(2)7-6-10-14(12,3)4/h8-9,11-12H,5-7,10H2,1-4H3 |
InChI Key |
WSECRKZDIDOISF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1C(CCCC1(C)C)C |
Origin of Product |
United States |
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